N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide
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Overview
Description
N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyano group, dichlorophenyl moiety, and a methoxyethoxy acetamide structure, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide typically involves the reaction of 2,3-dichlorobenzyl cyanide with 2-(2-methoxyethoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a cytotoxic agent against cancer cells.
Medicine: Explored for its potential therapeutic effects, particularly in oncology.
Industry: Utilized in the synthesis of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or signaling pathways, leading to cytotoxic effects in cancer cells. The cyano group and dichlorophenyl moiety play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-Cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide
- 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide
Uniqueness
N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and methoxyethoxy groups enhances its versatility in various applications compared to similar compounds .
Properties
IUPAC Name |
N-[cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-19-5-6-20-8-12(18)17-11(7-16)9-3-2-4-10(14)13(9)15/h2-4,11H,5-6,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABZTSAQWRTGEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(=O)NC(C#N)C1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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